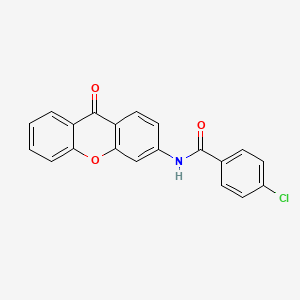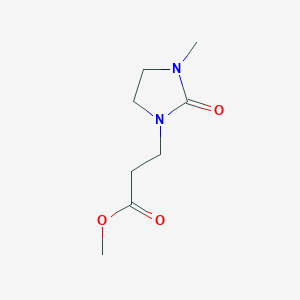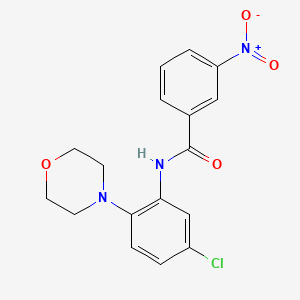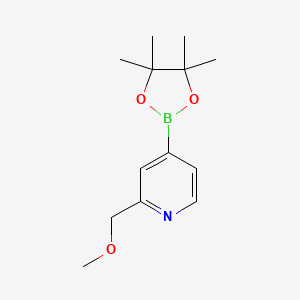
1-(4-ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including an ethylphenyl group, a methyl group, a trifluoromethylphenyl group, and a triazole carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring and aromatic phenyl rings could contribute to the compound’s stability. The trifluoromethyl group could also influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles. The trifluoromethyl group could also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could affect the compound’s polarity, boiling point, and density .科学的研究の応用
Antimicrobial and Antioxidant Activities
The compound 1-(4-ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been explored for their potential antimicrobial and antioxidant activities. A study reported the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, showcasing broad-spectrum antimicrobial activities alongside moderate to good antioxidant activities. The antimicrobial efficacy was further supported by in silico molecular docking studies, indicating these compounds as good inhibitors of the E. coli MurB enzyme, highlighting their potential in addressing bacterial infections (Bhat et al., 2016).
Anticancer Potential
Another facet of research on derivatives of this compound encompasses their anticancer potential. A specific study synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, which demonstrated effective inhibition on the proliferation of cancer cell lines. This suggests that derivatives of the 1-(4-ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide structure may offer valuable leads in the development of anticancer therapeutics (Lu et al., 2017).
Fungicidal and Insecticidal Activities
The compound and its variations have also been studied for fungicidal and insecticidal activities. Research involving novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives, designed and synthesized from ethyl 4,4,4-trifluoroacetoacetate, revealed that these compounds possess some level of fungicidal and insecticidal activities, though lacking herbicidal activity. This indicates their potential use in agricultural applications to control pests and diseases (Liu, Li, & Zhong, 2004).
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-ethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c1-3-13-8-10-14(11-9-13)26-12(2)17(24-25-26)18(27)23-16-7-5-4-6-15(16)19(20,21)22/h4-11H,3H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIUSLAMLQKZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(r)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2707982.png)



![3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2707988.png)
![8-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707989.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707991.png)



![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2707999.png)
![5-Fluoro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2708000.png)

